molecular formula C19H17F4N5O B2872850 4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034538-41-3

4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2872850
CAS No.: 2034538-41-3
M. Wt: 407.373
InChI Key: YLNBOIZQGOXDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide features a hybrid heterocyclic scaffold combining pyrrole, triazolo-pyridine, and fluorinated aryl moieties. The triazolo-pyridine core may contribute to rigidity and π-π stacking interactions, while the pyrrole-carboxamide linker offers hydrogen-bonding capabilities.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N5O/c20-14-4-1-11(2-5-14)12-7-15(24-8-12)18(29)25-9-17-27-26-16-6-3-13(10-28(16)17)19(21,22)23/h1-2,4-5,7-8,13,24H,3,6,9-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNBOIZQGOXDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide is a novel chemical entity that has garnered attention due to its potential therapeutic applications, particularly as a selective antagonist for the neurokinin-3 receptor (NK-3). This receptor plays a crucial role in various central nervous system (CNS) disorders. The biological activity of this compound is primarily linked to its interactions at the molecular level, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C17H16F4N4C_{17}H_{16}F_4N_4, with a molecular weight of approximately 366.33 g/mol. The structure features a pyrrole ring and a triazolo-pyridine moiety, which are essential for its biological activity.

The compound acts as an antagonist of the NK-3 receptor. By inhibiting this receptor's activity, it can modulate neurokinin signaling pathways associated with anxiety and depression. The antagonistic action may also provide therapeutic benefits in treating other CNS disorders such as schizophrenia and substance use disorders.

Anticancer Activity

Recent studies have demonstrated that related compounds exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines by inducing apoptosis through mitochondrial pathways. Specifically:

  • Compound RB7 , a derivative with similar structural features, demonstrated an IC50 range of 6.587 to 11.10 µM against HT-29 colorectal cancer cells.
  • Mechanistically, RB7 was found to up-regulate Bax and down-regulate Bcl2 , leading to the activation of Caspase 3 , which is crucial for apoptosis induction in cancer cells .
CompoundIC50 (µM)Mechanism
RB76.587 - 11.10Induces apoptosis via mitochondrial pathway

Neuropharmacological Effects

The neuropharmacological profile of the compound is supported by its ability to modulate neurotransmitter systems through NK-3 receptor antagonism:

  • Anxiety Reduction : In preclinical models, NK-3 antagonists have been shown to reduce anxiety-like behaviors.
  • Antidepressant Effects : There is emerging evidence that blocking NK-3 receptors may enhance serotonergic and dopaminergic signaling pathways.

Study on NK-3 Antagonists

A study published in Nature explored the effects of NK-3 antagonists on anxiety and depression models in rodents. The results indicated that administration of selective NK-3 antagonists resulted in significant reductions in anxiety-related behaviors compared to controls .

Clinical Trials

Ongoing clinical trials are investigating the efficacy of NK-3 antagonists in treating mood disorders. Early-phase trials have reported promising results regarding safety and tolerability .

Comparison with Similar Compounds

Pyrrole-2-Carboxamide Derivatives

Key Analogs :

  • 3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (38)
  • 3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (39)
    (Source: Antimalarial DHODH Inhibitors )
Feature Target Compound Compound 38 Compound 39
Core Structure Triazolo-pyridine + pyrrole Triazole + pyrrole Oxadiazole + pyrrole
Substituents 4-Fluorophenyl, CF₃ Pyridin-3-ylmethyl, methyl Pyridin-3-ylmethyl, methyl
Yield Not Reported 22% 15%
Purity (HPLC/LCMS) Not Reported 80.56% / 89.09% 98.36% / 99.69%
Biological Role Undisclosed Dihydroorotate dehydrogenase inhibition Dihydroorotate dehydrogenase inhibition

Key Insights :

  • The target compound’s triazolo-pyridine core distinguishes it from analogs with triazole or oxadiazole rings.
  • Lower yields (15–25%) in analogs suggest synthetic challenges in introducing trifluoromethyl and fluorophenyl groups .
  • Compound 39’s high purity (98.36%) highlights the stabilizing role of oxadiazole substituents.

Fluorinated Heterocycles in Diabetes Research

Key Analog : Sitagliptin Impurity A
(Source: Synthesis of Sitagliptin Impurities )

Feature Target Compound Sitagliptin Impurity A
Core Structure Triazolo-pyridine Triazolo-pyrazine
Substituents 4-Fluorophenyl, CF₃, pyrrole Trifluoromethyl, fluorophenyl
Therapeutic Role Undisclosed Dipeptidyl peptidase-4 inhibitor

Key Insights :

  • Both compounds share trifluoromethyl and fluorinated aryl groups, critical for metabolic stability.
  • The triazolo-pyridine vs. triazolo-pyrazine divergence may influence target selectivity (e.g., glucagon vs. DPP-4 receptors) .

Trifluoromethyl-Substituted Carboxamides

Key Analog : GRA1 (Glucagon Receptor Antagonist)
(Source: Anti-Diabetic Efficacy Study )

Feature Target Compound GRA1
Core Structure Triazolo-pyridine + pyrrole Pyrazole + chromene
Substituents CF₃, 4-fluorophenyl CF₃, 3-fluorophenyl
Biological Activity Undisclosed Glucagon receptor antagonism

Key Insights :

  • Both compounds leverage trifluoromethyl and fluorophenyl groups for hydrophobic interactions.
  • GRA1’s pyrazole-chromene scaffold demonstrates the versatility of fluorine in optimizing receptor binding .

Triazolo-Pyrimidine Derivatives

Key Analog : 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide
(Source: Patent Literature )

Feature Target Compound Analog from
Core Structure Triazolo-pyridine Triazolo-pyrimidine
Substituents CF₃, pyrrole-carboxamide CF₃, piperazine-carboxamide
Pharmacokinetics Undisclosed Enhanced solubility (piperazine)

Key Insights :

  • Piperazine-carboxamide in the analog may improve solubility compared to the target’s pyrrole-carboxamide.
  • Chloro and trifluoromethyl groups in both compounds suggest shared strategies for bioactivity optimization .

Data Tables

Table 1: Physicochemical Properties of Pyrrole-2-Carboxamide Analogs

Compound ID Yield (%) LCMS Purity (%) HPLC Purity (%) Key Substituents Reference
38 22 89.09 80.56 Pyridin-3-ylmethyl, methyl
39 15 99.69 98.36 Oxadiazole, methyl
51 25 94.80 94.87 Bromoisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.